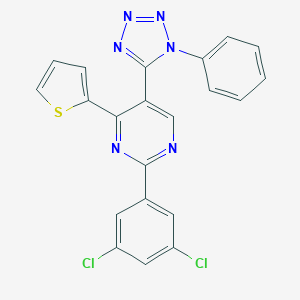
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine, commonly known as DCTP, is a pyrimidine-based compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
科学的研究の応用
DCTP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. DCTP has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, DCTP has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi.
作用機序
The mechanism of action of DCTP is not fully understood. However, it has been proposed that DCTP exerts its anti-cancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs) and inducing G1-phase cell cycle arrest. DCTP has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation. The antimicrobial activity of DCTP is thought to be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects:
DCTP has been shown to have a low toxicity profile in vitro and in vivo. It has been found to have minimal effects on normal cells, making it a potential candidate for cancer therapy. DCTP has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. In addition, DCTP has been found to have a broad spectrum of antimicrobial activity, making it a potential treatment for bacterial and fungal infections.
実験室実験の利点と制限
DCTP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a low toxicity profile, making it safe for use in vitro and in vivo. However, DCTP has some limitations. It is a relatively new compound, and its full potential has not yet been explored. Additionally, the mechanism of action of DCTP is not fully understood, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on DCTP. One potential direction is to further investigate its anti-cancer properties and optimize its use as a cancer therapy. Another direction is to explore its potential as a treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, more research is needed to fully understand the mechanism of action of DCTP and optimize its use in lab experiments.
合成法
The synthesis of DCTP involves a multi-step process that starts with the reaction of 3,5-dichloroaniline with 2-thiophenecarboxaldehyde to form an intermediate. This intermediate is then reacted with 1-phenyl-1H-tetrazole-5-thiol to form the final product, DCTP. The synthesis of DCTP has been optimized to improve yield and purity, and it is now a well-established method in the literature.
特性
製品名 |
2-(3,5-dichlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)pyrimidine |
|---|---|
分子式 |
C21H12Cl2N6S |
分子量 |
451.3 g/mol |
IUPAC名 |
2-(3,5-dichlorophenyl)-5-(1-phenyltetrazol-5-yl)-4-thiophen-2-ylpyrimidine |
InChI |
InChI=1S/C21H12Cl2N6S/c22-14-9-13(10-15(23)11-14)20-24-12-17(19(25-20)18-7-4-8-30-18)21-26-27-28-29(21)16-5-2-1-3-6-16/h1-12H |
InChIキー |
RCYVXYSVSSMCSS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C4=CC=CS4)C5=CC(=CC(=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,2-Dimethyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}propanamide](/img/structure/B258081.png)



![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)

![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Chloroanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258100.png)
![1-(4-Chlorophenyl)-2-[(2-nitro-3-pyridinyl)oxy]ethanone](/img/structure/B258102.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)
![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)